N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide
Description
N'-[(2Z)-3-(1H-Benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide is a hybrid heterocyclic compound combining benzimidazole and coumarin moieties linked via a hydrazone bridge. Its structure features a benzimidazole ring (a bicyclic system with fused benzene and imidazole rings) conjugated to a coumarin-derived chromene system.
Properties
Molecular Formula |
C24H18N4O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-[(Z)-[3-(1H-benzimidazol-2-yl)chromen-2-ylidene]amino]-4-methylbenzamide |
InChI |
InChI=1S/C24H18N4O2/c1-15-10-12-16(13-11-15)23(29)27-28-24-18(14-17-6-2-5-9-21(17)30-24)22-25-19-7-3-4-8-20(19)26-22/h2-14H,1H3,(H,25,26)(H,27,29)/b28-24- |
InChI Key |
HZSQVROZLCQKOW-COOPMVRXSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N/N=C\2/C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NN=C2C(=CC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE typically involves the condensation of 3-(1H-1,3-benzodiazol-2-yl)-2H-chromen-2-ylidene with 4-methylbenzohydrazide. The reaction is often carried out in the presence of a catalyst such as acetic acid under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE can undergo various chemical reactions including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the chromene and benzimidazole rings.
Reduction: Reduced forms of the chromene and benzimidazole rings.
Substitution: Substituted derivatives at the benzimidazole moiety.
Scientific Research Applications
N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Mechanism of Action
The mechanism of action of N’-[(2Z)-3-(1H-1,3-BENZODIAZOL-2-YL)-2H-CHROMEN-2-YLIDENE]-4-METHYLBENZOHYDRAZIDE involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with DNA and proteins, potentially disrupting cellular processes. The chromene ring may also contribute to its biological activity by interacting with various enzymes and receptors .
Comparison with Similar Compounds
Key Structural Features:
- Benzimidazole core: Known for its role in DNA intercalation and antimicrobial activity .
- Coumarin backbone : Imparts fluorescence properties and influences pharmacokinetic behavior .
Comparison with Similar Compounds
Structural Analogues
Table 1: Structural Analogues and Key Differences
Key Observations :
Key Observations :
- Traditional reflux methods () yield higher purity, while microwave synthesis () reduces reaction time.
- ZnCl₂-catalyzed reactions () are critical for stabilizing intermediates in polar solvents.
Physicochemical Properties
Table 3: Physicochemical Data
Key Observations :
Biological Activity
N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-4-methylbenzohydrazide is a complex organic compound notable for its unique structural features, including a benzimidazole moiety, a chromene ring system, and a hydrazone linkage. This compound belongs to the class of heterocyclic compounds, which are recognized for their diverse biological activities and potential therapeutic applications.
Structural Characteristics
The molecular formula for this compound is , with a molecular weight of approximately 400.4 g/mol. The structure allows for versatile interactions with various molecular targets, contributing to its potential as a multifaceted therapeutic agent.
| Structural Feature | Description |
|---|---|
| Benzimidazole Moiety | Known for potential antiviral and anticancer properties. |
| Chromene Ring System | Exhibits antioxidant and anti-inflammatory effects. |
| Hydrazone Linkage | Facilitates diverse chemical reactivity and biological interactions. |
Anticancer Properties
Preliminary studies indicate that this compound may possess significant anticancer properties. Research has shown that compounds with similar structures can inhibit key enzymes involved in cell proliferation and survival, suggesting that this compound may target cancer pathways effectively.
- Mechanism of Action : The compound likely interacts with specific molecular targets, leading to inhibition of cancer cell growth.
- In Vitro Studies : Initial in vitro tests have demonstrated cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Similar derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi.
- Activity Spectrum : Studies suggest that this compound may exhibit broad-spectrum antimicrobial effects.
- IC50 Values : The compound's effectiveness can be quantified through IC50 values, which measure the concentration required to inhibit 50% of microbial growth.
Case Studies and Research Findings
Several research studies have explored the biological activity of compounds structurally related to this compound:
-
Study on Cytotoxicity : A study found that similar benzothiazole derivatives exhibited significant cytotoxicity against HL-60 human promyelocytic leukemia cells with IC50 values ≤5 μM .
Compound Name IC50 (μM) Activity Type Benzothiazole Derivative ≤5 Anticancer Chromene Derivative Varies Antioxidant - Antimicrobial Screening : Another investigation revealed that compounds with chromene structures showed potent activity against various bacterial strains, suggesting potential therapeutic applications in treating infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
